molecular formula C7H6FNO3 B6161423 2-fluoro-6-methyl-3-nitrophenol CAS No. 1805068-57-8

2-fluoro-6-methyl-3-nitrophenol

Cat. No. B6161423
CAS RN: 1805068-57-8
M. Wt: 171.1
InChI Key:
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Description

“2-fluoro-6-methyl-3-nitrophenol” is a chemical compound with the CAS number 1805068-57-8 . It is a derivative of nitrophenol, which is a compound of the formula HOC6H5−x(NO2)x .


Synthesis Analysis

The synthesis of a similar compound, 2-fluoro-3-nitrobenzoic acid, starts from o-methylphenol. The process involves a nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. Then, a fluorination reaction is carried out to generate 2-fluoro-3-nitrotoluene. Finally, methyl is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of “2-fluoro-6-methyl-3-nitrophenol” can be represented by the InChI code: 1S/C7H6FNO3/c1-4-2-3-5(9(11)12)6(8)7(4)10/h2-3,10H,1H3 . More detailed structural information can be found in databases like the NIST Chemistry WebBook and SpectraBase .


Chemical Reactions Analysis

Nitrophenols, which “2-fluoro-6-methyl-3-nitrophenol” is a derivative of, are more acidic than phenol itself . The synthesis process of a similar compound involves reactions such as nitration, hydroxyl chlorination, fluorination, and oxidation .


Physical And Chemical Properties Analysis

The molecular weight of “2-fluoro-6-methyl-3-nitrophenol” is 171.13 . More detailed physical and chemical properties can be found in databases like MilliporeSigma and Chemsrc .

Safety and Hazards

“2-fluoro-6-methyl-3-nitrophenol” may cause severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes. Use of personal protective equipment is recommended .

Future Directions

The synthesis method of a similar compound, 2-fluoro-3-nitrobenzoic acid, provides a novel synthesis route. An important medical intermediate can be rapidly and conveniently prepared from cheap and easily available raw materials. The method is not only high in yield, but also suitable for large-scale production .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-6-methyl-3-nitrophenol involves the introduction of a fluorine atom at the 2-position of a phenol ring, followed by the introduction of a methyl group at the 6-position and a nitro group at the 3-position.", "Starting Materials": [ "Phenol", "Fluorine gas", "Methyl iodide", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of Phenol", "Phenol is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-nitrophenol.", "Step 2: Diazotization of 2-nitrophenol", "2-nitrophenol is diazotized using sodium nitrite and hydrochloric acid to yield the diazonium salt.", "Step 3: Fluorination of Diazonium Salt", "The diazonium salt is reacted with fluorine gas in the presence of sodium bicarbonate to introduce a fluorine atom at the 2-position of the phenol ring, yielding 2-fluoro-2-nitrophenol.", "Step 4: Methylation of 2-fluoro-2-nitrophenol", "2-fluoro-2-nitrophenol is methylated using methyl iodide and sodium hydroxide to introduce a methyl group at the 6-position, yielding 2-fluoro-6-methyl-2-nitrophenol.", "Step 5: Reduction of Nitro Group", "The nitro group at the 2-position is reduced using a reducing agent such as iron and hydrochloric acid to yield 2-fluoro-6-methyl-3-nitrophenol.", "Step 6: Isolation of Product", "The product is isolated by extraction with ethyl acetate and purification by recrystallization from water." ] }

CAS RN

1805068-57-8

Molecular Formula

C7H6FNO3

Molecular Weight

171.1

Purity

95

Origin of Product

United States

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